Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the oxadiazole family, recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound features a lithium ion coordinated with a 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate moiety, which contributes to its unique chemical properties.
This compound can be classified as an organometallic compound due to the presence of lithium. It is categorized under heterocyclic compounds because of the oxadiazole ring structure. The specific structure of lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate gives it distinctive reactivity and interaction characteristics, making it a subject of interest in both organic synthesis and biological activity studies .
The synthesis of lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of ethoxymethyl hydrazine with an appropriate carboxylic acid derivative. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring .
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate has a molecular formula of . Its structural representation includes:
The InChI code for this compound is InChI=1S/C6H8N2O4.Li/c1-2-11-3-4-7-5(6(9)10)8-12-4;/h2-3H2,1H3,(H,9,10);/q;+1/p-1, which provides a detailed representation of its molecular structure .
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions:
The mechanism of action for lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific biological targets. It is believed to bind to certain enzymes or receptors within cells, thereby altering their activity. This interaction can lead to various biological effects depending on the target .
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is typically characterized by:
The chemical properties include:
Relevant data suggest that environmental factors such as temperature and pH can influence its stability and reactivity .
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate has several significant applications:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1